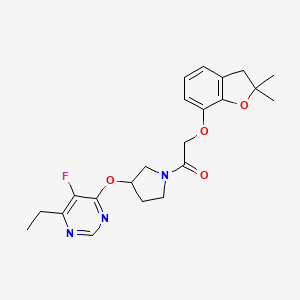
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26FN3O4 and its molecular weight is 415.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immune modulation. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a dihydrobenzofuran moiety and a pyrrolidine ring , which are pivotal for its biological interactions. The molecular formula is C20H23N3O4 with a molecular weight of approximately 341.4 g/mol. The presence of fluorinated pyrimidine enhances its pharmacological profile, potentially increasing its affinity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors involved in cancer progression and immune response modulation. One significant target is indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in immune regulation by degrading tryptophan, thereby suppressing T-cell activity. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity . For instance:
- In Vitro Studies : A series of related dihydrobenzofuran compounds were evaluated against various human tumor cell lines. Compounds showed promising activity with GI(50) values indicating effective growth inhibition at low concentrations (e.g., <10 nM against breast cancer cell lines) .
- Mechanistic Insights : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitosis in cancer cells. This suggests that the compound may exert its effects by disrupting cellular division processes .
Immune Modulation
The inhibition of IDO by this compound also suggests potential applications in immunotherapy. By blocking IDO activity, the compound may restore T-cell function and enhance the overall immune response against tumors.
Case Studies and Research Findings
A variety of studies have explored the biological activities associated with this compound:
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-4-16-19(23)21(25-13-24-16)29-15-8-9-26(11-15)18(27)12-28-17-7-5-6-14-10-22(2,3)30-20(14)17/h5-7,13,15H,4,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNAKTVHYFIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














